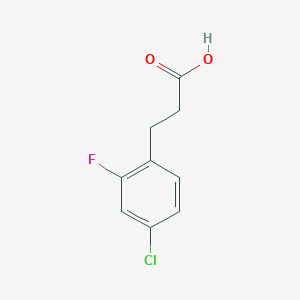

3-(4-Chloro-2-fluorophenyl)propanoic acid

描述

3-(4-Chloro-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of propanoic acid, featuring a phenyl ring substituted with chlorine and fluorine atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic acid typically involves the reaction of 4-chloro-2-fluorobenzene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of propanoic acid reacts with 4-chloro-2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

3-(4-Chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenylpropanoic acids with various functional groups.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

3-(4-Chloro-2-fluorophenyl)propanoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions, making it valuable in creating derivatives with specific properties. The compound can be synthesized through methods such as Friedel-Crafts acylation, where it reacts with acyl chlorides in the presence of Lewis acids like aluminum chloride.

Synthetic Routes and Reaction Conditions

The synthesis typically involves the following steps:

- Reactants : 4-chloro-2-fluorobenzene and propanoic acid.

- Conditions : Anhydrous environment to prevent hydrolysis, often utilizing solvents like dichloromethane or toluene.

- Yield : High yields can be achieved through optimized reaction conditions and purification methods such as recrystallization or chromatography.

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory effects. Studies have shown that its interaction with specific molecular targets can modulate enzyme activities, which may lead to therapeutic applications in treating infections and inflammatory diseases .

Drug Development

The compound is being explored for its potential use in drug development. Its unique chemical structure allows for the design of new pharmaceuticals targeting various biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its versatility in chemical transformations allows for the creation of novel materials with specific functionalities, which are essential in sectors such as pharmaceuticals and agrochemicals .

Case Study 1: Neurotransmitter Interaction

A study demonstrated that compounds similar to this compound significantly influence neurotransmitter release and uptake mechanisms. This suggests a potential role for this compound in addressing neurological disorders.

Case Study 2: Enzyme Inhibition

Research highlighted its capacity to inhibit specific enzymes linked to metabolic pathways. This finding indicates further therapeutic applications in metabolic diseases, showcasing the compound's importance in medicinal chemistry .

作用机制

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets, influencing various biochemical pathways.

相似化合物的比较

Similar Compounds

- 3-(4-Fluorophenyl)propanoic acid

- 3-(4-Chlorophenyl)propanoic acid

- 3-(2-Chloro-4-fluorophenyl)propanoic acid

Uniqueness

3-(4-Chloro-2-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

生物活性

3-(4-Chloro-2-fluorophenyl)propanoic acid, also known by its CAS number 174603-48-6, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, synthesis methods, and applications, supported by data tables and case studies.

- Molecular Formula : C10H10ClF

- Molecular Weight : 202.64 g/mol

- Structure : The compound features a propanoic acid backbone with a 4-chloro-2-fluorophenyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential antitumor properties and its role in synthetic organic chemistry.

Antitumor Activity

Recent studies have explored the compound's efficacy against various cancer cell lines. For instance, it was tested for cytotoxic effects on ovarian cancer cells (A2780), demonstrating significant anti-proliferative activity. The compound was found to induce apoptosis in a dose-dependent manner, particularly in drug-resistant variants of these cells .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 15 | Induction of apoptosis via caspase activation |

| A2780/Taxol | 20 | Cell cycle arrest at G0/G1 phase |

| A2780/CDDP | 18 | Enhanced apoptosis in drug-resistant cells |

Synthesis and Catalysis

The synthesis of this compound has been achieved through various methods, including radical chlorination and enzymatic processes. Notably, a study highlighted an efficient biocatalytic route that yielded high enantiomeric excess (e.e.) for derivatives of this compound .

Enzymatic Synthesis

A continuous enzymatic process was developed for producing (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid at multikilogram scales, showcasing the compound's utility as a precursor in pharmaceutical applications .

Table 2: Enzymatic Synthesis Parameters

| Parameter | Value |

|---|---|

| Substrate Concentration | 10 g/L |

| Cell Concentration | 200 g/L |

| Reaction Time | 24 hours |

| Overall Yield | 68%–72% |

| Enantiomeric Excess | >99.9% |

Case Studies

- Ovarian Cancer Research : In vitro studies demonstrated that treatment with the compound led to significant alterations in gene expression profiles associated with drug resistance mechanisms in ovarian cancer cells .

- Synthetic Applications : The compound has been utilized in synthetic organic chemistry as a building block for more complex molecules, indicating its versatility beyond biological applications .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chloro-2-fluorophenyl)propanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 4-chloro-2-fluorophenyl derivatives) can undergo carboxylation or Grignard reactions to introduce the propanoic acid moiety. Reaction optimization may include adjusting temperature (e.g., 22°C for HCl-mediated steps ), solvent polarity, and catalyst selection. Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography . Monitoring reaction progress via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm) and carboxylic acid protons (δ 12–13 ppm). F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 2500–3000 cm (O-H stretch) validate the carboxylic acid group .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M-H] at m/z 228.03 for CHClFO) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 1–3 months; monitor degradation via LC-MS. Hydrolytic stability of the carboxylic acid group is pH-dependent, requiring buffered solutions (pH 4–7) for long-term storage .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data for this compound be resolved?

- Methodological Answer : Contradictions in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl) or tautomerism. Validate assignments via 2D NMR (COSY, HSQC) . For crystallographic discrepancies, compare with structurally analogous compounds (e.g., 2-(4-Ethylphenyl)propanoic acid, CCDC entries) . Density Functional Theory (DFT) calculations can predict optimized geometries and electronic environments .

Q. What experimental strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Process Control : Use flow chemistry to minimize residence time and side reactions (e.g., dimerization) .

- Catalytic Optimization : Transition-metal catalysts (e.g., Pd for Suzuki couplings) reduce halogenated byproducts. Monitor reaction kinetics via in-situ IR .

- Workup Protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted precursors. Silica gel chromatography isolates the target compound from regioisomers .

Q. How does the electronic environment of the 4-chloro-2-fluorophenyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing Cl and F substituents enhance electrophilicity at the para position, facilitating cross-coupling reactions (e.g., amidation or esterification). Computational studies (e.g., Hammett σ constants) quantify substituent effects on reaction rates . In biological contexts, these groups may modulate binding affinity to target enzymes (e.g., cyclooxygenase inhibition assays) .

Q. What theoretical frameworks guide the design of derivatives for enhanced bioactivity?

- Methodological Answer :

- QSAR Models : Correlate substituent properties (e.g., logP, molar refractivity) with activity data. Use partial least squares (PLS) regression for multivariate analysis .

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., G-protein-coupled receptors) .

- Retrosynthetic Analysis : Apply Corey’s rules to plan derivatization (e.g., introducing methyl groups at the α-position to improve metabolic stability) .

Q. Methodological Considerations

Q. How to integrate environmental surface chemistry insights into stability studies of this compound?

- Methodological Answer : Indoor surface interactions (e.g., adsorption on glass or polymers) can alter degradation pathways. Use microspectroscopic techniques (Raman, ToF-SIMS) to analyze surface residues . Controlled exposure studies under varying humidity (30–90% RH) and oxidant levels (e.g., ozone) quantify stability .

Q. What protocols ensure reproducibility in biological activity assays involving this compound?

- Methodological Answer :

- Cell-Based Assays : Use standardized cell lines (e.g., HEK293) and control for passage number. Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent toxicity .

- Enzyme Inhibition : Conduct kinetic assays (e.g., Michaelis-Menten plots) with triplicate measurements. Normalize activity to positive controls (e.g., ibuprofen for COX inhibition) .

Q. How can researchers address gaps in mechanistic understanding of this compound’s role in oxidative stress pathways?

- Methodological Answer : Employ fluorescent probes (e.g., CM-H2DCFDA) to detect ROS generation in live cells. Combine with siRNA knockdown of antioxidant enzymes (e.g., SOD1) to elucidate pathways . Theoretical modeling of redox potentials (e.g., Nernst equation) predicts reactivity with biological thiols .

属性

IUPAC Name |

3-(4-chloro-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNDGBIQQXCTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448050 | |

| Record name | 3-(4-Chloro-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174603-48-6 | |

| Record name | 3-(4-Chloro-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。